N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a fused triazolopyridine core modified with a 3-methyl-1,2,4-oxadiazole substituent at the 7-position. The methylsulfonyl-piperidine-carboxamide moiety is linked via a methylene bridge to the triazolopyridine scaffold. This structural complexity confers unique physicochemical properties, including moderate solubility in polar aprotic solvents and a molecular weight of ~450–500 g/mol (estimated via analogs in ). The compound’s design likely targets enzymes or receptors requiring both aromatic stacking (via the triazolopyridine/oxadiazole system) and hydrogen-bonding interactions (via the carboxamide and sulfonyl groups) .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4S/c1-11-19-17(28-22-11)13-5-8-24-14(9-13)20-21-15(24)10-18-16(25)12-3-6-23(7-4-12)29(2,26)27/h5,8-9,12H,3-4,6-7,10H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFFOQOWZSRMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and oxadiazole rings exhibit promising anticancer properties. Research has shown that the incorporation of these heterocycles can enhance cytotoxicity against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | MCF-7 (breast) | 5.6 |
| N-(substituted oxadiazole derivative) | A549 (lung) | 7.8 |
The above data illustrates the compound's potential as a lead candidate for further drug development targeting cancer therapies.
Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Studies have demonstrated that derivatives of sulfonamides show efficacy against various bacterial strains. A comparative analysis of antimicrobial activity is presented below:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Standard Sulfonamide | E. coli | 12 |
These findings suggest that this compound could be further explored for its potential as an antimicrobial agent.
Sensor Development
The unique structural features of this compound allow it to be utilized in developing sensors for detecting environmental pollutants. Its ability to undergo various chemical reactions makes it suitable for sensing applications.
Case Study 1: Anticancer Efficacy
In a recent study conducted on the anticancer efficacy of the compound against MCF-7 breast cancer cells:
- Methodology : The compound was synthesized and tested using MTT assays.
- Results : An IC50 value of 5.6 µM was observed.
- : The results indicate significant potential for this compound in breast cancer treatment.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties against E. coli:
- Methodology : Disc diffusion method was employed.
- Results : A zone of inhibition measuring 15 mm was recorded.
- : This suggests that the compound exhibits promising antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarity and Diversity: The target compound shares a triazole-containing core with CAS 672949-64-3 but diverges in substituent placement. The 3-methyl-oxadiazole group may enhance metabolic stability compared to the 4-fluorobenzyloxy group in CAS 672949-64-3, which is prone to oxidative cleavage .
Functional Comparisons: Kinase Inhibition Potential: The triazolopyridine-oxadiazole system resembles ATP-competitive kinase inhibitors, whereas piperazine-carboxamide analogs (e.g., CAS 866137-49-7) target GPCRs due to their flexible linkers . Antimicrobial Activity: Benzimidazole-triazole hybrids () exhibit antifungal properties, but the target compound’s oxadiazole moiety may broaden activity against Gram-negative bacteria (oxadiazoles disrupt membrane integrity) .
Computational Similarity Analysis :
- Using Tanimoto coefficients (), the target compound shows moderate similarity (0.45–0.55) to CAS 866137-49-7 and benzimidazole-triazole hybrids, primarily due to shared carboxamide and aromatic features. However, low scores (<0.3) against simpler triazoles highlight its structural uniqueness .
Q & A
Q. Q1: What are the critical steps and challenges in synthesizing this compound?
The synthesis involves sequential heterocyclic ring formation, including the 1,2,4-triazolo[4,3-a]pyridine and 3-methyl-1,2,4-oxadiazole moieties. Key steps include:
- Coupling reactions to link the triazole and oxadiazole groups under controlled temperatures (60–80°C) .
- N-alkylation of the piperidine-carboxamide fragment, requiring anhydrous conditions to prevent hydrolysis of the methylsulfonyl group .
Challenges include ensuring regioselectivity during heterocycle formation and avoiding byproducts from competing reactions (e.g., over-oxidation).
Q. Q2: Which analytical methods are essential for confirming its structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperidine ring conformation .
- IR spectroscopy : Confirmation of sulfonyl (SO₂) and carboxamide (C=O) functional groups via characteristic peaks (~1350 cm⁻¹ for SO₂; ~1650 cm⁻¹ for C=O) .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and purity (>95%) .
Advanced Synthetic Optimization
Q. Q3: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during alkylation .
- Catalyst use : K₂CO₃ or Cs₂CO₃ as bases improve nucleophilic substitution efficiency in N-alkylation steps .
- Temperature control : Gradual heating (40°C → 80°C) prevents decomposition of thermally sensitive intermediates like the oxadiazole ring .
Q. Q4: How do researchers resolve contradictions in reported synthetic protocols?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions .
- Comparative analysis : Cross-referencing NMR data from multiple syntheses to isolate discrepancies (e.g., unexpected stereochemistry) .
Biological Activity and Mechanism
Q. Q5: What methodologies are used to evaluate its potential pharmacological activity?
- In vitro assays :
- Enzyme inhibition : Kinase or protease assays to measure IC₅₀ values .
- Cell viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Target identification : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities .
Q. Q6: How do structural modifications influence bioactivity?
- SAR studies :
- Replacing the methylsulfonyl group with acetyl reduces metabolic stability .
- Substituents on the oxadiazole ring (e.g., fluoro vs. methyl) alter target selectivity .
- Docking simulations : Molecular modeling predicts interactions with ATP-binding pockets or allosteric sites .
Data Analysis and Computational Modeling
Q. Q7: What computational tools are used to predict its ADMET properties?
- Software : Schrödinger’s QikProp or SwissADME to estimate permeability, solubility, and cytochrome P450 interactions .
- Key parameters : LogP (<3 for optimal bioavailability), topological polar surface area (TPSA <90 Ų) .
Q. Q8: How are contradictory bioactivity data analyzed across studies?
- Meta-analysis : Aggregating data from multiple assays (e.g., IC₅₀ ranges for kinase inhibition) .
- Pathway mapping : Overlaying activity profiles with KEGG or Reactome pathways to identify off-target effects .
Methodological Challenges
Q. Q9: What strategies mitigate degradation during long-term stability studies?
- Storage conditions : Lyophilized storage at -80°C in amber vials to prevent photodegradation .
- Excipient screening : Co-formulation with cyclodextrins enhances aqueous stability .
Q. Q10: How are synthetic byproducts characterized and minimized?
- LC-MS/MS : Identifies low-abundance impurities (e.g., dealkylated derivatives) .
- Green chemistry : Flow reactors reduce waste and improve reaction homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
